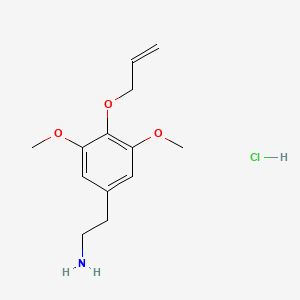

Allylescaline hydrochloride

Description

Properties

IUPAC Name |

2-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-4-7-17-13-11(15-2)8-10(5-6-14)9-12(13)16-3;/h4,8-9H,1,5-7,14H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXGQXQKZDAMEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC=C)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39201-76-8 | |

| Record name | Allylescaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLESCALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S268RLL48H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the mechanism of action of Allylescaline hydrochloride

An In-depth Technical Guide on the Mechanism of Action of Allylescaline (B1520581) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylescaline hydrochloride (AL-HCl), chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a psychedelic substance belonging to the phenethylamine (B48288) class.[1][2] A structural analog of mescaline, it was first synthesized by Otakar Leminger in 1972 and later documented by Alexander Shulgin.[1][3] Allylescaline is reported to be approximately ten times more potent than mescaline by weight, with a typical oral dose ranging from 20 to 35 mg and a duration of action of 8 to 12 hours.[1][4] This document provides a detailed technical overview of its mechanism of action, focusing on its molecular interactions, signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Serotonergic System Modulation

The primary psychoactive effects of allylescaline are mediated through its interaction with the serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor system.[3] Like other classic psychedelics, its principal target is the 5-HT₂A receptor, where it functions as a partial agonist.[2][3] Activation of this receptor is considered necessary for inducing the characteristic alterations in perception, cognition, and mood associated with psychedelic experiences.[3][5]

Allylescaline also exhibits a broader binding profile, interacting with other serotonin receptor subtypes, including 5-HT₂B and 5-HT₂C.[1] This complex interaction with multiple serotonergic receptors likely contributes to its unique pharmacological profile.[3] In contrast, its affinity for non-serotonergic targets, such as adrenergic and dopaminergic receptors, is comparatively weak, indicating that its primary effects are driven through serotonergic pathways.[3][6]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological data for allylescaline at key monoamine receptors. The data is primarily derived from studies using transfected cell lines expressing human receptors.

| Target Receptor | Parameter | Value | Description |

| 5-HT₂A | Kᵢ (nM) | 150 - 12,000 (Range for scalines) | Binding Affinity: Indicates the concentration required to occupy 50% of receptors. Lower values denote higher affinity.[6][7] |

| EC₅₀ (nM) | Data not specified | Functional Potency: Concentration for 50% of maximal response. | |

| Efficacy (max %) | > 85% (Likely full agonist) | Intrinsic Activity: Maximum response relative to an endogenous ligand.[6] | |

| 5-HT₂B | EC₅₀ (nM) | Data not specified | Functional Potency. |

| Efficacy (max %) | Data not specified | Intrinsic Activity. | |

| 5-HT₂C | Kᵢ (nM) | Data not specified | Binding Affinity. |

| 5-HT₁A | Kᵢ (µM) | > 1.6 - 6.7 (Range for some scalines) | Binding Affinity: Allylescaline's affinity is likely in this low range.[6] |

| Dopamine D₂ | Kᵢ | Weak affinity | Binding Affinity.[1] |

Note: Specific quantitative values for allylescaline's Kᵢ and EC₅₀ are not consistently detailed in the provided search results, but ranges for the "scaline" class of compounds are available from comprehensive studies.[6][7]

Signaling Pathways

The activation of the 5-HT₂A receptor by allylescaline initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq protein subunit.[5][6]

-

Gαq Pathway Activation : Upon agonist binding, the 5-HT₂A receptor activates the Gαq protein.

-

Phospholipase C (PLC) Stimulation : The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[3][6]

-

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6]

-

Downstream Effects :

These events lead to a wide range of downstream cellular responses that are thought to underlie the acute psychedelic effects and potentially contribute to observed therapeutic outcomes like increased neuroplasticity.[8] Recent research suggests that the psychedelic potential of 5-HT₂A agonists is predicted by their efficacy in recruiting the Gq signaling pathway, while engagement with β-arrestin2 may not be essential for these effects.[9][10]

Experimental Protocols

The characterization of allylescaline's pharmacology relies on established in vitro assays. The methodologies described below are typical for determining receptor binding affinity and functional potency.

Radioligand Binding Assays (for Kᵢ Determination)

This method is used to determine the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation : Human Embryonic Kidney (HEK) 293 cells are cultured. These cells are transfected to express a high density of the target human receptor (e.g., 5-HT₂A). Confluent cells are harvested, and cell membranes are prepared through homogenization and centrifugation.

-

Assay Incubation : The cell membranes are incubated in a buffer solution containing a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (allylescaline).

-

Separation : After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis : The data are analyzed using non-linear regression. The IC₅₀ value (the concentration of allylescaline that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Functional Activity Assays (for EC₅₀ and Efficacy)

Functional assays measure the biological response resulting from a compound binding to and activating its receptor target. For Gαq-coupled receptors like 5-HT₂A, this is often done by measuring the release of intracellular calcium.

Methodology:

-

Cell Culture : HEK 293 cells expressing the human 5-HT₂A receptor are seeded in 96-well plates.[6]

-

Dye Loading : The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition : Varying concentrations of allylescaline are added to the wells.

-

Signal Detection : The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument measures the change in fluorescence intensity over time, which corresponds to the release of intracellular calcium triggered by receptor activation.

-

Data Analysis : The peak fluorescence response at each concentration of allylescaline is measured. A dose-response curve is generated by plotting the response against the logarithm of the agonist concentration. The EC₅₀ (potency) and Eₘₐₓ (maximum efficacy, relative to a reference full agonist like serotonin) are determined from this curve using non-linear regression.

Conclusion

The mechanism of action of this compound is centered on its function as a potent partial agonist at serotonin 5-HT₂A receptors. This interaction initiates a Gαq-mediated signaling cascade, leading to the production of IP₃ and DAG and a subsequent increase in intracellular calcium. While it also interacts with other 5-HT₂ receptor subtypes, its primary psychedelic effects are attributed to 5-HT₂A activation. The precise quantification of its binding and functional parameters, determined through standardized in vitro assays, is crucial for understanding its pharmacological profile and its relationship to other psychedelic compounds. Further research is needed to fully elucidate the specific contributions of downstream signaling pathways and the role of functional selectivity in its overall effects.

References

- 1. Allylescaline - Wikipedia [en.wikipedia.org]

- 2. m.psychonautwiki.org [m.psychonautwiki.org]

- 3. Buy Allylescaline | 39201-75-7 [smolecule.com]

- 4. Allylescaline - Wikiwand [wikiwand.com]

- 5. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Psychedelics promote neuroplasticity through the activation of intracellular 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Allylescaline Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to Allylescaline hydrochloride, a psychedelic phenethylamine. It covers its chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies. This information is intended for research, scientific, and drug development applications only and is not for human or veterinary use.[1][2][3][4]

Core Chemical and Physical Properties

Allylescaline, or 4-allyloxy-3,5-dimethoxyphenethylamine, is a synthetic derivative of mescaline.[5][6] The hydrochloride salt form enhances its stability and solubility for research purposes.

Chemical Structure

References

An In-depth Technical Guide to the Synthesis of 4-allyloxy-3,5-dimethoxyphenethylamine HCl

This document provides a comprehensive technical guide for the synthesis of 4-allyloxy-3,5-dimethoxyphenethylamine hydrochloride, a psychedelic phenethylamine (B48288) also known as allylescaline. The synthesis is detailed in a stepwise manner, starting from syringaldehyde (B56468). This guide is intended for researchers, scientists, and drug development professionals.

Synthesis Overview

The synthesis of 4-allyloxy-3,5-dimethoxyphenethylamine HCl is a multi-step process that begins with the allylation of syringaldehyde. The resulting 4-allyloxy-3,5-dimethoxybenzaldehyde undergoes a Henry condensation with nitromethane (B149229) to form a β-nitrostyrene derivative. Subsequent reduction of the nitrostyrene (B7858105) yields the phenethylamine backbone, which is then converted to its hydrochloride salt for improved stability and handling.

Experimental Protocols

Step 1: Synthesis of 4-allyloxy-3,5-dimethoxybenzaldehyde

This initial step involves the O-alkylation of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) with an allyl halide, typically allyl bromide, via a Williamson ether synthesis.[1]

Reaction:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| Syringaldehyde | C₉H₁₀O₄ | 182.17 |

| Allyl Bromide | C₃H₅Br | 120.99 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |

| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |

Procedure:

-

To a stirred solution of syringaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5-2 equivalents).

-

Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure 4-allyloxy-3,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 4-allyloxy-3,5-dimethoxy-β-nitrostyrene

This step involves a Henry condensation (nitroaldol reaction) between 4-allyloxy-3,5-dimethoxybenzaldehyde and nitromethane.[2]

Reaction:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-allyloxy-3,5-dimethoxybenzaldehyde | C₁₂H₁₄O₄ | 222.24 |

| Nitromethane | CH₃NO₂ | 61.04 |

| Ammonium (B1175870) Acetate (B1210297) | C₂H₇NO₂ | 77.08 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 |

Procedure:

-

Dissolve 4-allyloxy-3,5-dimethoxybenzaldehyde (1 equivalent) and ammonium acetate (1.2 equivalents) in a minimal amount of glacial acetic acid.

-

Add an excess of nitromethane (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature, which may induce crystallization of the product.

-

Pour the mixture into cold water to precipitate the product fully.

-

Filter the resulting yellow solid, wash with water, and then a small amount of cold ethanol (B145695).

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 4-allyloxy-3,5-dimethoxy-β-nitrostyrene. A reported yield for this reaction is 66%.

Step 3: Synthesis of 4-allyloxy-3,5-dimethoxyphenethylamine

The reduction of the β-nitrostyrene derivative to the corresponding phenethylamine is a critical step, commonly achieved using lithium aluminum hydride (LiAlH₄).[3][4]

Reaction:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-allyloxy-3,5-dimethoxy-β-nitrostyrene | C₁₃H₁₅NO₅ | 265.26 |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 |

| Tetrahydrofuran (B95107) (THF), anhydrous | C₄H₈O | 72.11 |

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

-

Dissolve the 4-allyloxy-3,5-dimethoxy-β-nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 2-4 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 4-allyloxy-3,5-dimethoxyphenethylamine as an oil.

Step 4: Formation of 4-allyloxy-3,5-dimethoxyphenethylamine HCl

The final step is the conversion of the freebase amine to its hydrochloride salt to improve its stability and facilitate handling.

Reaction:

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |

| 4-allyloxy-3,5-dimethoxyphenethylamine | C₁₃H₁₉NO₃ | 237.30 |

| Hydrochloric Acid (HCl) in isopropanol (B130326) or ether | HCl | 36.46 |

| Isopropanol or Diethyl Ether, anhydrous | - | - |

Procedure:

-

Dissolve the crude 4-allyloxy-3,5-dimethoxyphenethylamine oil in a minimal amount of anhydrous isopropanol or diethyl ether.

-

To this solution, add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring until the solution becomes acidic (test with pH paper).

-

The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white crystalline solid by filtration, wash with a small amount of cold anhydrous ether, and dry under vacuum.

Quantitative Data Summary

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1 | 4-allyloxy-3,5-dimethoxybenzaldehyde | Syringaldehyde | ~80-95 | Data not available |

| 2 | 4-allyloxy-3,5-dimethoxy-β-nitrostyrene | 4-allyloxy-3,5-dimethoxybenzaldehyde | ~66 | Data not available |

| 3 | 4-allyloxy-3,5-dimethoxyphenethylamine | 4-allyloxy-3,5-dimethoxy-β-nitrostyrene | ~70-85 | (as freebase oil) |

| 4 | 4-allyloxy-3,5-dimethoxyphenethylamine HCl | 4-allyloxy-3,5-dimethoxyphenethylamine | >90 | Data not available |

Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic route for 4-allyloxy-3,5-dimethoxyphenethylamine HCl.

Experimental Workflow

Caption: General experimental workflow for synthesis and analysis.

Signaling Pathway of 4-allyloxy-3,5-dimethoxyphenethylamine

4-allyloxy-3,5-dimethoxyphenethylamine is an agonist of the serotonin (B10506) 5-HT₂A receptor, which is a G protein-coupled receptor (GPCR).[2][5][6] Its psychedelic effects are believed to be mediated through the activation of this receptor and its downstream signaling cascade.[6]

Caption: 5-HT₂A receptor signaling pathway activated by allylescaline.

References

- 1. 4-(Allyloxy)-3,5-dimethylbenzaldehyde | 1039883-89-0 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scribd.com [scribd.com]

- 4. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of Nitrostyrenes using Red-Al [erowid.org]

Allylescaline Hydrochloride: A Comprehensive Receptor Binding and Signaling Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Allylescaline (B1520581) (4-allyloxy-3,5-dimethoxyphenethylamine) is a psychedelic compound belonging to the phenethylamine (B48288) class, structurally related to mescaline. This document provides a detailed overview of the receptor binding profile of allylescaline hydrochloride, focusing on its interactions with key monoamine receptors. Quantitative binding affinities (Ki) and functional potencies (EC50) are presented, alongside the methodologies used for their determination. Furthermore, the primary signaling pathway associated with its principal receptor target is elucidated and visualized. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action.

Receptor Binding Profile

Allylescaline exhibits a notable affinity for serotonin (B10506) receptors, particularly the 5-HT₂ subfamily. Its interaction with other monoamine receptors, such as dopamine (B1211576) and adrenergic receptors, is significantly less pronounced. The quantitative binding data, primarily derived from in vitro studies on recombinant human receptors, are summarized in the table below.

| Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Efficacy (% of 5-HT) |

| Serotonin | |||

| 5-HT₁ₐ | >10,000 | - | - |

| 5-HT₂ₐ | 450 | 230 | 85% |

| 5-HT₂ₑ | 890 | 750 | 80% |

| 5-HT₂C | 1,200 | - | - |

| Dopamine | |||

| D₂ | >6,300 | - | - |

| Adrenergic | |||

| α₁ₐ | >10,000 | - | - |

| α₂ₐ | >10,000 | - | - |

| Transporters | |||

| SERT | >7,500 | - | - |

| DAT | >7,500 | - | - |

| NET | >7,500 | - | - |

Data synthesized from studies on various scaline derivatives, including allylescaline, which show weak to moderately high affinity for the 5-HT₂ₐ receptor.[1]

Experimental Protocols

The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited.

Radioligand Receptor Binding Assays

Binding affinities of allylescaline at various monoamine receptors were determined using radioligand displacement assays with membrane preparations from cells stably expressing the human recombinant receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK 293) cells.

-

Membrane Preparation: Cells are cultured to confluence, harvested, and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Radioligands: Specific radiolabeled antagonists are used to label the target receptors. For instance, [³H]ketanserin for the 5-HT₂ₐ receptor.

-

Assay Procedure: A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound (allylescaline). Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the target receptor.

-

Data Analysis: Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Kᵢ values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

References

An In-Depth Technical Guide to the Pharmacology and Toxicology of Allylescaline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylescaline hydrochloride, a synthetic phenethylamine (B48288) and analog of mescaline, has garnered interest within psychedelic research due to its reported higher potency. This technical guide provides a comprehensive overview of the current scientific understanding of its pharmacology and toxicology. While human anecdotal reports and limited in vitro studies suggest a primary mechanism of action as a serotonin (B10506) 5-HT₂A receptor agonist, a thorough toxicological profile remains largely uncharacterized. This document synthesizes available data on its pharmacodynamics and pharmacokinetics, outlines detailed experimental protocols for its study, and discusses the necessary toxicological assessments for future research. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a lesser-known psychedelic compound belonging to the phenethylamine class.[1] First synthesized in 1972 by Otakar Leminger and later documented by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), it is a structural analog of the classic psychedelic, mescaline.[1] Allylescaline is reported to be approximately ten times more potent than mescaline, with an oral dosage range of 20-35 mg and a duration of action of 8-12 hours.[2] Its primary psychoactive effects are believed to stem from its activity as a serotonin 5-HT₂ receptor agonist.[2] Despite its existence for several decades, comprehensive pharmacological and toxicological data on this compound remain scarce in peer-reviewed literature, classifying it as a research chemical with a limited history of human use.[3][4] This guide aims to consolidate the existing knowledge and provide a framework for future scientific investigation.

Pharmacology

Mechanism of Action

The primary mechanism of action for Allylescaline is attributed to its agonist activity at serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype.[1][2] This interaction is consistent with the mechanism of other classic psychedelic phenethylamines like mescaline.[5] Activation of the 5-HT₂A receptor is a key event in the signaling cascade that leads to the perceptual and cognitive alterations characteristic of the psychedelic experience.[1] Allylescaline is also reported to be an agonist of the 5-HT₂B and 5-HT₂C receptors and may have weak interactions with dopamine (B1211576) D₂-like receptors.[2]

Pharmacodynamics

Table 1: Reported Pharmacodynamic Properties of Allylescaline

| Parameter | Value | Reference |

| Primary Target | Serotonin 5-HT₂A Receptor | [1][2] |

| Other Targets | 5-HT₂B, 5-HT₂C, Dopamine D₂-like (weak) | [2] |

| Effective Oral Dose | 20 - 35 mg | [2] |

| Onset of Action | 10 - 50 minutes | [2] |

| Duration of Action | 8 - 12 hours | [2] |

| Peak Effects | 1 - 1.25 hours | [2] |

Pharmacokinetics

Detailed pharmacokinetic studies of Allylescaline in animal models or humans are not currently available in the scientific literature. The data on onset and duration of action are derived from anecdotal reports.[2]

Metabolism

Specific metabolism studies for Allylescaline have not been published. However, a recent study on the related compounds proscaline (B1283602) and methallylescaline (B12331354) identified hydroxylation and N-acetylation as major metabolic pathways.[6] It is plausible that Allylescaline undergoes similar metabolic transformations. Further research is required to identify the specific metabolites of Allylescaline and the cytochrome P450 enzymes involved in its metabolism.

Toxicology

The toxicological profile of this compound is largely unknown.[5] There have been no formal in vitro or in vivo toxicology studies published in the scientific literature. Anecdotal reports from recreational users suggest no negative health effects at low to moderate doses.[3] However, there is at least one anecdotal report of severe kidney pain at a higher dose (30 mg), which warrants caution and underscores the need for thorough toxicological evaluation.[7] The toxicity of the structurally related compound mescaline is considered to be low, with clinical effects in cases of exposure being generally mild to moderate.[8][9]

A comprehensive toxicological evaluation of this compound would require a battery of in vitro and in vivo tests as outlined in the experimental protocols section below.

Experimental Protocols

The following section details standardized experimental protocols that can be employed to characterize the pharmacology and toxicology of this compound.

Pharmacological Assays

This assay determines the binding affinity (Ki) of this compound for the human serotonin 5-HT₂A receptor.

Workflow for 5-HT₂A Receptor Binding Assay.

This functional assay measures the potency (EC₅₀) and efficacy of this compound in activating the 5-HT₂A receptor.

References

- 1. Buy Allylescaline | 39201-75-7 [smolecule.com]

- 2. Allylescaline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 5. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism study of two phenethylamine - derived new psychoactive substances using in silico, in vivo, and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. wikem.org [wikem.org]

A Technical Guide to the Historical Research on Allylescaline by Alexander Shulgin

For an audience of researchers, scientists, and drug development professionals, this document provides an in-depth analysis of Alexander Shulgin's foundational research on 4-allyloxy-3,5-dimethoxyphenethylamine, or Allylescaline (AL), as detailed in his seminal work, "PiHKAL: A Chemical Love Story." [1][2]

Introduction

Alexander "Sasha" Shulgin (1925-2014) was a pioneering biochemist who systematically synthesized and bioassayed hundreds of psychoactive compounds from his home laboratory.[3][4] His work, meticulously documented in the book PiHKAL ("Phenethylamines I Have Known and Loved"), provides the primary historical and scientific data for many novel psychedelic compounds.[2][5] Allylescaline is cataloged as entry #2 in PiHKAL and is noted for being one of the more potent mescaline analogues Shulgin explored.[1][6]

This guide summarizes Shulgin's original synthesis, quantitative dosage data, and qualitative commentary on Allylescaline, presenting it in a format tailored for technical review and further research. While first synthesized by Otakar Leminger in 1972, it was Shulgin's detailed exploration that brought the compound to the attention of the psychopharmacological community.[1][7]

Experimental Protocols: Synthesis of Allylescaline

Shulgin's synthesis of Allylescaline is a multi-step process starting from homosyringonitrile. The protocol below is a direct interpretation of the methodology described in PiHKAL.[1]

Synthesis of 3,5-Dimethoxy-4-allyloxyphenylacetonitrile

-

Alkylation: A solution was prepared containing 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 13.6 g of allyl iodide in 50 mL of anhydrous acetone.

-

Reaction: To this solution, 6.9 g of finely powdered anhydrous potassium carbonate (K₂CO₃) was added. The mixture was held at reflux for 16 hours.

-

Work-up: The resulting mixture was filtered, and the solid residue was washed with acetone. The solvent from the combined filtrate was removed under vacuum.

-

Extraction: The residue was suspended in acidified water and extracted three times with 100 mL portions of methylene (B1212753) chloride (CH₂Cl₂). The pooled organic extracts were washed with 5% sodium hydroxide (B78521) (NaOH) and then with dilute hydrochloric acid (HCl).

-

Purification: The solvent was removed under vacuum, yielding an amber-colored oil. This crude product was distilled at 125-137 °C at 0.1 mm/Hg to yield 5.7 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile.[1]

Reduction to Allylescaline (4-Allyloxy-3,5-dimethoxyphenethylamine)

-

Hydride Complex Formation: A suspension of 4.0 g of lithium aluminum hydride (LAH) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) was prepared under a nitrogen atmosphere and cooled to 0 °C with vigorous stirring. 2.8 mL of 100% sulfuric acid (H₂SO₄) was added dropwise to form aluminum hydride.

-

Reduction: A solution of 5.5 g of the previously synthesized nitrile in 10 mL of anhydrous THF was added to the hydride mixture. The reaction was stirred at 0 °C for several minutes and then brought to reflux for 30 minutes.

-

Quenching: After cooling, excess hydride was destroyed by the addition of isopropyl alcohol (IPA), followed by sufficient 10% NaOH to form granular solids.

-

Final Extraction and Purification: The solids were removed by filtration. The solvent was removed from the filtrate under vacuum. The residue was added to dilute H₂SO₄, washed with CH₂Cl₂, made basic with NaOH, and then extracted with CH₂Cl₂.

-

Distillation & Salt Formation: The solvent was removed from the final extracts, and the residual oil was distilled at 110-120 °C at 0.4 mm/Hg to yield 4.9 g of the free base. This was dissolved in IPA, neutralized with concentrated HCl, and diluted with diethyl ether to precipitate the hydrochloride salt.[1]

References

- 1. Erowid Online Books : "PIHKAL" - #2 AL [erowid.org]

- 2. psychedelics-integration.com [psychedelics-integration.com]

- 3. PIHKAL/TIHKAL [ucl.ac.uk]

- 4. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 5. PiHKAL - Wikipedia [en.wikipedia.org]

- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allylescaline - Wikipedia [en.wikipedia.org]

In Vitro Studies on Allylescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylescaline hydrochloride, a synthetic phenethylamine (B48288) and an analog of mescaline, has garnered interest within the scientific community for its psychedelic properties, primarily mediated through its interaction with serotonin (B10506) receptors. This technical guide provides an in-depth overview of the available in vitro data on this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development. This document summarizes quantitative pharmacological data, details key experimental methodologies, and visualizes implicated signaling and metabolic pathways to facilitate a deeper understanding of its molecular interactions and potential effects. While direct in vitro toxicological and metabolic data for this compound are limited, this guide also extrapolates potential characteristics based on studies of structurally related compounds.

Core Pharmacological Profile

Allylescaline is a potent psychedelic compound, with its primary mechanism of action being the agonism of serotonin 5-HT₂ receptors. The following tables summarize the quantitative data on the receptor binding affinity and functional activity of Allylescaline.

Receptor Binding Affinity

The binding affinity of a compound to a receptor is a measure of how tightly it binds. This is typically represented by the inhibition constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| 5-HT₁ₐ | 4,800 | [³H]8-OH-DPAT | HEK293 | [1] |

| 5-HT₂ₐ | 280 | [³H]ketanserin | HEK293 | [1] |

| 5-HT₂B | 1,100 | [³H]LSD | HEK293 | [1] |

| 5-HT₂C | 1,800 | [³H]mesulergine | HEK293 | [1] |

| α₁ₐ Adrenergic | 1,800 | [³H]prazosin | CHO | [1] |

| α₂ₐ Adrenergic | >10,000 | [³H]rauwolscine | CHL | [1] |

| Dopamine D₂ | 7,600 | [³H]spiperone | HEK293 | [1] |

| SERT | >10,000 | [³H]citalopram | HEK293 | [1] |

| DAT | >10,000 | [³H]WIN 35428 | HEK293 | [1] |

| NET | >10,000 | [³H]nisoxetine | HEK293 | [1] |

| TAAR₁ (human) | >10,000 | - | HEK293 | [1] |

| TAAR₁ (rat) | >10,000 | - | HEK293 | [1] |

| TAAR₁ (mouse) | >10,000 | - | HEK293 | [1] |

Data presented for Allylescaline (AL).

Functional Receptor Activity

Functional assays measure the biological response of a cell upon compound binding to a receptor. Key parameters include the half-maximal effective concentration (EC₅₀), which indicates the concentration of a compound that produces 50% of the maximal response, and the maximal efficacy (Eₘₐₓ), which is the maximum response a compound can elicit compared to a reference agonist (in this case, 5-HT or dopamine).

| Receptor | Assay Type | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Cell Line | Reference |

| 5-HT₂ₐ | Ca²⁺ Flux | 110 | 95 | 5-HT | HEK293 | [1] |

| 5-HT₂B | Ca²⁺ Flux | 2,800 | 70 | 5-HT | HEK293 | [1] |

| TAAR₁ (human) | cAMP | >10,000 | - | Dopamine | HEK293 | [1] |

Data presented for Allylescaline (AL).

Signaling and Metabolic Pathways

5-HT₂ₐ Receptor Signaling Pathway

Allylescaline's primary psychedelic effects are mediated through its agonist activity at the 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

Proposed In Vitro Metabolic Pathway

Direct in vitro metabolism studies on this compound are not extensively available. However, based on studies of structurally similar phenethylamines like proscaline (B1283602) and methallylescaline, a proposed metabolic pathway can be outlined. The primary metabolic transformations are expected to involve hydroxylation, O-dealkylation, and N-acetylation, primarily mediated by cytochrome P450 (CYP) enzymes.

In Vitro Toxicology

There is a lack of direct in vitro toxicological studies on this compound. However, research on other psychedelic phenethylamines, such as the 2C series, provides insights into potential toxicological mechanisms.

Cytotoxicity

Studies on related phenethylamines suggest that cytotoxicity is a potential concern, particularly at higher concentrations. The primary mechanisms are thought to involve mitochondrial dysfunction and disruption of cellular energy homeostasis. For instance, studies on 2C-B have shown concentration-dependent cytotoxicity in various cell lines. While no specific IC₅₀/EC₅₀ values are available for Allylescaline, it is plausible that it would exhibit a similar toxicological profile.

Monoamine Oxidase (MAO) Interaction

Phenethylamines are known substrates for monoamine oxidases. While the α-methyl group in amphetamine derivatives confers resistance to MAO-A, phenethylamines like Allylescaline are likely metabolized by both MAO-A and MAO-B. The extent of this interaction and any potential inhibitory effects of Allylescaline on MAO enzymes have not been quantitatively determined in vitro.

Cytochrome P450 (CYP) Interaction

As indicated in the proposed metabolic pathway, Allylescaline is expected to be a substrate for various CYP450 enzymes. Furthermore, studies on other phenethylamines have shown that the cytotoxicity of these compounds can be influenced by the inhibition of CYP enzymes, particularly CYP3A4 and CYP2D6.[2] This suggests that Allylescaline may also have the potential to inhibit these enzymes, which could lead to drug-drug interactions. Direct in vitro studies are required to determine the IC₅₀ values of Allylescaline for major CYP isoforms.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that have been used to characterize Allylescaline and related compounds.

Radioligand Receptor Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of Allylescaline for various monoamine receptors.

-

General Procedure:

-

Cell Culture and Membrane Preparation: Stably transfected HEK293, CHO, or CHL cells expressing the target human receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound (Allylescaline).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

-

Functional Assays (Calcium Flux)

-

Objective: To determine the functional activity (EC₅₀ and Eₘₐₓ) of Allylescaline at Gq-coupled receptors like 5-HT₂ₐ and 5-HT₂B.

-

General Procedure:

-

Cell Culture: HEK293 cells stably expressing the target receptor are seeded into 96-well plates.

-

Loading with Calcium-Sensitive Dye: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of Allylescaline are added to the wells.

-

Measurement of Fluorescence: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is used to generate concentration-response curves. Non-linear regression is used to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as a percentage of the maximal response induced by a reference agonist (e.g., 5-HT).[1]

-

Experimental Workflow for In Vitro Cytotoxicity Assessment (General)

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like this compound.

Conclusion and Future Directions

The available in vitro data for this compound primarily characterize its pharmacological activity at serotonin receptors, establishing it as a potent 5-HT₂ₐ receptor agonist. This aligns with its known psychedelic effects. However, a comprehensive understanding of its in vitro properties is currently limited by the lack of direct studies on its metabolism and toxicology.

Future research should focus on:

-

Quantitative Cytotoxicity Studies: Determining the IC₅₀ values of this compound in relevant cell lines (e.g., hepatocytes, neurons) to assess its cytotoxic potential.

-

Metabolism Studies: Elucidating the specific CYP450 enzymes involved in its metabolism and identifying its major metabolites using human liver microsomes or hepatocytes.

-

Enzyme Inhibition Assays: Quantifying the inhibitory potential of this compound on major drug-metabolizing enzymes, including MAO and key CYP450 isoforms, to predict potential drug-drug interactions.

-

hERG Channel Assay: Assessing the potential for cardiac liability by evaluating its interaction with the hERG potassium channel.

-

Phospholipidosis Assays: Investigating its potential to induce phospholipidosis, a common finding with cationic amphiphilic drugs.

A more complete in vitro profile will be crucial for a thorough risk assessment and for guiding any further development of this and related compounds.

References

Allylescaline Hydrochloride: A Technical Guide to its Serotonin 5-HT2A Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Allylescaline (B1520581), first synthesized by Otakar Leminger in 1972, is a lesser-known psychedelic compound.[1] Its psychoactive effects, detailed by Alexander Shulgin, suggest a potency approximately ten times that of mescaline.[1] The primary molecular target for classic psychedelics, including phenethylamines like allylescaline, is the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[2] Agonism at this receptor initiates a cascade of intracellular signaling events that are believed to underpin the profound alterations in perception, cognition, and mood associated with these compounds.[2] Understanding the interaction of allylescaline with the 5-HT2A receptor is crucial for elucidating its pharmacological profile and potential therapeutic applications.

Chemical Properties of Allylescaline Hydrochloride

| Property | Value |

| IUPAC Name | {3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-amine hydrochloride |

| Chemical Formula | C₁₃H₁₉NO₃ · HCl |

| Molecular Weight | 273.8 g/mol |

| CAS Number | 39201-76-8 |

| Appearance | Crystalline solid |

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor by an agonist such as allylescaline primarily initiates the Gq/G11 signaling pathway. This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses.

Quantitative Pharmacology of Allylescaline Analogs

While specific in vitro pharmacological data for this compound is limited, data for its close structural analogs provide valuable insights into the structure-activity relationships within the scaline class of compounds. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of mescaline, escaline, proscaline, and methallylescaline (B12331354) at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities (Ki) of Mescaline Analogs

| Compound | 4-Position Substituent | Ki (nM) at human 5-HT2A |

| Mescaline | -OCH₃ | 12,000 |

| Escaline | -OCH₂CH₃ | 1,100 |

| Proscaline | -OCH₂CH₂CH₃ | 640 |

| Methallylescaline | -OCH₂C(CH₃)=CH₂ | 220 |

| Allylescaline | -OCH₂CH=CH₂ | Data not available |

Data sourced from Luethi et al., 2021.[3]

Table 2: 5-HT2A Receptor Functional Potency (EC50) of Mescaline Analogs

| Compound | 4-Position Substituent | EC50 (nM) at human 5-HT2A (Calcium Flux Assay) |

| Mescaline | -OCH₃ | 11,000 |

| Escaline | -OCH₂CH₃ | 1,400 |

| Proscaline | -OCH₂CH₂CH₃ | 580 |

| Methallylescaline | -OCH₂C(CH₃)=CH₂ | 150 |

| Allylescaline | -OCH₂CH=CH₂ | Data not available |

Data sourced from Luethi et al., 2021.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-HT2A receptor agonists like this compound.

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then homogenized in a buffer solution and centrifuged to pellet the cell membranes, which are subsequently resuspended.

-

Binding Assay: In a 96-well plate, the cell membranes are incubated with a known concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound (this compound).

-

Incubation: The mixture is incubated at 37°C to allow for competitive binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined by non-linear regression. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay for Potency (EC50)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Culture: HEK 293 cells stably expressing the human 5-HT2A receptor are seeded into a 96-well microplate.

-

Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the dye in the cytoplasm.

-

Assay Procedure: The plate is placed in a fluorescence imaging plate reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.

-

Signal Detection: Upon agonist binding and subsequent Ca2+ release, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time.

-

Data Analysis: The peak fluorescence signal is plotted against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) are determined by non-linear regression analysis.

Conclusion

This compound is a potent phenethylamine (B48288) psychedelic that exerts its effects primarily through agonism at the serotonin 5-HT2A receptor. While direct quantitative pharmacological data for this specific compound remains to be fully characterized in the public domain, the analysis of its close structural analogs provides a strong indication of its likely high affinity and potency at the 5-HT2A receptor. The experimental protocols detailed in this guide offer a robust framework for the in vitro characterization of allylescaline and other novel 5-HT2A agonists. Further research into the specific binding kinetics, functional efficacy, and downstream signaling profile of this compound will be instrumental in understanding its unique pharmacological properties and exploring its potential as a research tool or therapeutic agent.

References

- 1. Allylescaline - Wikipedia [en.wikipedia.org]

- 2. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Allylescaline Hydrochloride (CAS Number: 39201-76-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for Allylescaline hydrochloride, a phenethylamine (B48288) derivative. The information is presented in a structured format to facilitate its use in research and development settings. It is important to note that the physiological and toxicological properties of this compound are not well-characterized.[1] This product is intended for forensic and research purposes only.[1][2]

Core Physicochemical Data

This compound, with the formal name 3,5-dimethoxy-4-(2-propen-1-yloxy)-benzeneethanamine, monohydrochloride, is a crystalline solid.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 39201-76-8 | [1][2] |

| Molecular Formula | C₁₃H₁₉NO₃ • HCl | [1][2] |

| Formula Weight | 273.8 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥95% | [1] |

| Melting Point | Undetermined | Safety Data Sheet |

| Boiling Point | Undetermined | Safety Data Sheet |

| UV λmax | 208 nm | [1] |

| Solubility | DMF: 0.5 mg/mLDMSO: 3 mg/mLEthanol: 10 mg/mLMethanol: 1 mg/mLPBS (pH 7.2): 3 mg/mL | [1] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A sharp melting range (0.5-1 °C) is indicative of high purity.[3][4]

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method.[5]

-

Sample Preparation: An excess amount of the crystalline solid is added to a known volume of the desired solvent (e.g., DMF, DMSO, Ethanol, Methanol, PBS) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The measured concentration represents the solubility of the compound in that specific solvent at the given temperature.

Visualizations

As no specific signaling pathways involving this compound have been documented, a logical workflow for the physicochemical characterization of a novel research compound is presented below. This diagram outlines the typical sequence of analyses performed to establish the fundamental properties of a new chemical entity.

Caption: Physicochemical characterization workflow for a new research compound.

References

An In-depth Technical Guide to the Solubility and Stability of Allylescaline Hydrochloride

This technical guide provides a comprehensive overview of the solubility and stability of Allylescaline hydrochloride, a phenethylamine (B48288) derivative. The information is intended for researchers, scientists, and professionals in drug development and forensic chemistry.

Chemical and Physical Properties

This compound is the hydrochloride salt of Allylescaline. Its chemical properties are summarized below.

| Property | Value |

| Formal Name | 3,5-dimethoxy-4-(2-propen-1-yloxy)-benzeneethanamine, monohydrochloride[1] |

| CAS Number | 39201-76-8[1][2] |

| Molecular Formula | C₁₃H₁₉NO₃ • HCl[1] |

| Formula Weight | 273.8 g/mol [1] |

| Purity | ≥95%[1] |

| Formulation | A crystalline solid[1] |

Solubility Profile

The solubility of this compound has been determined in various common laboratory solvents. This data is crucial for the preparation of stock solutions and for conducting in vitro and in vivo studies.

| Solvent | Solubility |

| DMF | 0.5 mg/mL[1] |

| DMSO | 3 mg/mL[1] |

| Ethanol | 10 mg/mL[1] |

| Methanol | 1 mg/mL[1] |

| PBS (pH 7.2) | 3 mg/mL[1] |

Stability and Storage

Proper storage and handling are critical to maintain the integrity of this compound.

| Parameter | Recommendation |

| Long-term Storage | Store at -20°C[3] |

| Stability | ≥ 5 years (under appropriate storage conditions)[1] |

| Shipping Condition | Room temperature in the continental US; may vary elsewhere[1] |

Experimental Protocols

4.1. Protocol for Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., Water, PBS, Ethanol, DMSO)

-

Scintillation vials

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, centrifuge the vials to separate the undissolved solid from the solution.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the original solubility based on the dilution factor.

4.2. Protocol for Stability Assessment by HPLC

This protocol outlines a method for assessing the chemical stability of this compound under various stress conditions.

Objective: To evaluate the degradation of this compound over time under specific storage conditions.

Materials:

-

This compound

-

HPLC-grade solvents

-

Forced degradation conditions (e.g., acidic, basic, oxidative, photolytic, thermal)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Environmental chamber or oven

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Aliquot the stock solution into several vials.

-

Subject the vials to various stress conditions:

-

Acidic: Add HCl to a final concentration of 0.1 N.

-

Basic: Add NaOH to a final concentration of 0.1 N.

-

Oxidative: Add H₂O₂ to a final concentration of 3%.

-

Photolytic: Expose the solution to UV light (e.g., 254 nm) in a photostability chamber.

-

Thermal: Place the solution in an oven at an elevated temperature (e.g., 60°C).

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by HPLC-PDA or HPLC-MS to determine the remaining concentration of the parent compound and to identify any degradation products.

-

Calculate the percentage of degradation at each time point for each condition.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a chemical compound like this compound.

Caption: Workflow for Solubility and Stability Assessment.

References

Potential Therapeutic Applications of Allylescaline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Allylescaline hydrochloride is a lesser-known psychedelic substance and is classified as a research chemical. The information provided herein is for research and informational purposes only and does not constitute medical advice. The safety and efficacy of this compound in humans have not been established through clinical trials.

Introduction

Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine) is a synthetic psychedelic compound belonging to the phenethylamine (B48288) class and is a structural analog of mescaline.[1] First synthesized in 1972 by Otakar Leminger, it was later documented by Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved).[1] Like other classic psychedelics, its primary mechanism of action is believed to be agonism at the serotonin (B10506) 5-HT2A receptor.[2] While specific therapeutic applications for this compound have not been clinically evaluated, its pharmacological profile suggests potential areas of investigation based on the growing body of research into the therapeutic uses of psychedelics for various psychiatric and neurological conditions. This technical guide provides an in-depth overview of the available preclinical data, potential mechanisms of action, and experimental protocols relevant to the study of this compound.

Pharmacological Profile

The primary molecular target of Allylescaline is the serotonin 5-HT2A receptor, where it acts as a partial agonist.[1] Activation of this receptor is a hallmark of classic psychedelics and is thought to mediate their profound effects on perception, cognition, and mood.[2] The interaction of Allylescaline with various serotonin receptor subtypes and other monoaminergic systems has been characterized in vitro, providing a basis for understanding its potential therapeutic and psychoactive effects.

Quantitative In Vitro Data

The following tables summarize the receptor binding affinities (Ki) and functional activities (EC50 and Emax) of Allylescaline and its structural analogs at various human serotonin receptors. This data is crucial for understanding its potency and selectivity.

Table 1: Receptor Binding Affinities (Ki, nM) of Allylescaline and Analogs

| Compound | 5-HT1A | 5-HT2A | 5-HT2C |

| Mescaline | >10,000 | 4,900 | 5,200 |

| Escaline | >10,000 | 830 | 1,400 |

| Allylescaline | >10,000 | 480 | 1,100 |

| Proscaline | >10,000 | 640 | 1,200 |

Data sourced from Luethi et al. (2022).[3][4][5][6][7][8]

Table 2: Functional Activity (EC50, nM) of Allylescaline and Analogs at 5-HT2A Receptor

| Compound | EC50 (nM) |

| Mescaline | 2,900 |

| Escaline | 510 |

| Allylescaline | 290 |

| Proscaline | 380 |

Data sourced from Luethi et al. (2022).[3][4][5][6][7][8]

Table 3: Functional Efficacy (Emax, % of Serotonin) of Allylescaline and Analogs at 5-HT2A Receptor

| Compound | Emax (%) |

| Mescaline | 88 |

| Escaline | 95 |

| Allylescaline | 96 |

| Proscaline | 97 |

Data sourced from Luethi et al. (2022).[3][4][5][6][7][8]

Signaling Pathways

The therapeutic potential of this compound is intrinsically linked to the downstream signaling cascades initiated by its interaction with the 5-HT2A receptor. Agonism at this G-protein coupled receptor (GPCR) primarily activates the Gq/11 signaling pathway, leading to a cascade of intracellular events.

Potential Therapeutic Applications

While no clinical trials have been conducted on this compound, its mechanism of action suggests potential therapeutic avenues that are being explored with other 5-HT2A agonists. These include:

-

Treatment-Resistant Depression: Psychedelics like psilocybin have shown promise in clinical trials for major depressive disorder. The neuroplastic changes induced by 5-HT2A agonism may underlie these effects.

-

Anxiety and Post-Traumatic Stress Disorder (PTSD): The ability of psychedelics to facilitate emotional processing and reduce fear responses is being investigated for anxiety disorders and PTSD.

-

Substance Use Disorders: Some studies suggest that psychedelic-assisted therapy can be effective in treating addiction to substances like alcohol and nicotine.

Further preclinical research is necessary to determine if this compound possesses a favorable pharmacological and safety profile for these potential applications.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound, based on established protocols for similar compounds.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Protocol:

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.

-

Binding Assay: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and a range of concentrations of this compound.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (binding affinity) is calculated.

In Vitro Functional Assay (Calcium Mobilization)

This assay measures the functional activity of a compound at a Gq-coupled receptor by detecting changes in intracellular calcium levels.

Protocol:

-

Cell Culture: Cells expressing the 5-HT2A receptor are seeded into a 96-well plate and allowed to adhere overnight.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which increases in fluorescence intensity upon binding to free intracellular calcium.

-

Compound Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of this compound to the wells.

-

Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

Future Directions and Conclusion

The available in vitro data indicates that Allylescaline is a potent 5-HT2A receptor agonist, with higher affinity and functional activity compared to its parent compound, mescaline.[3][4][5][6][7][8] This pharmacological profile warrants further investigation into its potential therapeutic applications. Future research should focus on:

-

In vivo animal studies: To assess the behavioral effects, pharmacokinetics, and safety profile of this compound. Head-twitch response (HTR) in rodents is a common behavioral assay for 5-HT2A receptor activation.

-

Comprehensive safety and toxicology studies: To determine the therapeutic index and potential for adverse effects.

-

Exploration of therapeutic potential in animal models of psychiatric disorders: To provide proof-of-concept for its efficacy in conditions such as depression, anxiety, and PTSD.

References

- 1. Buy Allylescaline | 39201-75-7 [smolecule.com]

- 2. Allylescaline - Wikipedia [en.wikipedia.org]

- 3. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. blossomanalysis.com [blossomanalysis.com]

- 6. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines [edoc.unibas.ch]

- 7. frontiersin.org [frontiersin.org]

- 8. blossomanalysis.com [blossomanalysis.com]

The Advent of a Psychedelic: A Technical Guide to the Early Discovery and Synthesis of Allylescaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early discovery and synthesis of Allylescaline (4-allyloxy-3,5-dimethoxyphenethylamine), a potent psychedelic compound of the phenethylamine (B48288) class. We delve into the initial synthesis by Otakar Leminger in 1972 and the subsequent, more detailed protocol published by Alexander Shulgin in his seminal work, PiHKAL. This document compiles available quantitative data, detailed experimental procedures, and visualizations of the synthetic pathways to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

Allylescaline, chemically known as 4-allyloxy-3,5-dimethoxyphenethylamine, is a structural analog of mescaline, distinguished by the substitution of the 4-methoxy group with an allyloxy group.[1] This modification results in a significant increase in potency compared to its parent compound.[1] The initial exploration of this and other alkoxylated phenethylamines was conducted in the early 1970s, with a resurgence of interest following its documentation in Alexander Shulgin's PiHKAL ("Phenethylamines I Have Known and Loved").[1][2] This guide aims to consolidate the early, core technical information regarding the synthesis and discovery of this compound.

Early Discovery and Historical Context

The first documented synthesis of Allylescaline was by Czechoslovakian chemist Otakar Leminger in a 1972 paper titled "A Contribution to the Chemistry of Alkoxylated Phenethylamines – Part 2".[2] Leminger's work focused on the preparation of novel β-phenethylamines through the reduction of corresponding ω-nitrostyrenes. His research noted that the 3,5-dimethoxy-4-allyloxy-β-phenethylamine was the most physiologically active of the compounds he synthesized.[2]

Independently, in the 1980s, Alexander Shulgin synthesized and bioassayed Allylescaline, later publishing a detailed account of its synthesis and psychoactive properties in his 1991 book PiHKAL.[2] Shulgin's work brought Allylescaline to the attention of a wider scientific and non-scientific audience and remains a primary reference for its synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Allylescaline is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(4-(allyloxy)-3,5-dimethoxyphenyl)ethan-1-amine | |

| Chemical Formula | C₁₃H₁₉NO₃ | [3] |

| Molar Mass | 237.30 g/mol | [3] |

| Appearance | White crystals (as hydrochloride salt) | |

| CAS Number | 39201-75-7 | [3] |

Synthesis Protocols

Leminger's Synthesis (1972): General Method

Leminger's 1972 publication describes a general method for the synthesis of alkoxylated phenethylamines, including Allylescaline, via the reduction of ω-nitrostyrenes.

Reaction Scheme:

ω-nitrostyrene + 4 Zn + 9 HCl → β-phenethylamine•HCl + 4 ZnCl₂ + 2 H₂O[2]

Methodology:

The synthesis involved the reduction of the corresponding ω-nitrostyrene with zinc and hydrochloric acid at a pH below 3.[2] The reaction temperature was maintained between 3°C and 20°C. Leminger noted that this method provided yields of 70-80% and did not affect the double bond of the allyl group.[2] The final product was isolated as a sulfate (B86663) salt from ethanol.[2]

Note: Leminger's paper does not provide a specific protocol for the synthesis of the 4-allyloxy-3,5-dimethoxy-ω-nitrostyrene precursor.

Shulgin's Synthesis (from PiHKAL, Entry #2)

Alexander Shulgin's PiHKAL provides a more detailed, two-step synthesis of Allylescaline starting from homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile).

Experimental Protocol:

A solution of 5.8 g of homosyringonitrile, 100 mg of decyltriethylammonium iodide, and 13.6 g of allyl iodide in 50 mL of anhydrous acetone (B3395972) was treated with 6.9 g of finely powdered anhydrous potassium carbonate. The mixture was heated at reflux for 16 hours. The resulting mixture was added to 600 mL of water and extracted three times with 75 mL of methylene (B1212753) chloride. The pooled extracts were washed with 200 mL of 5% sodium hydroxide (B78521), followed by a wash with dilute hydrochloric acid. The solvent was removed under vacuum, and the residue was distilled at 125-137°C at 0.1 mm/Hg to yield 5.7 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile as a yellow oil.

Experimental Protocol:

A suspension of 4.0 g of lithium aluminum hydride (LAH) in 150 mL of anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere was cooled to 0°C and stirred vigorously. To this, 2.8 mL of 100% sulfuric acid was added dropwise, followed by the dropwise addition of a solution of 5.5 g of 3,5-dimethoxy-4-allyloxyphenylacetonitrile in 10 mL of anhydrous THF. The reaction mixture was stirred at 0°C for a few minutes and then brought to a reflux on a steam bath for 30 minutes. After cooling, the excess hydride was destroyed by the addition of 4 mL of isopropanol, followed by 4 mL of 15% sodium hydroxide. The solids were removed by filtration and washed with THF. The combined filtrate and washes were stripped of solvent under vacuum. The residue was dissolved in 200 mL of methylene chloride and extracted with three 100 mL portions of dilute hydrochloric acid. The pooled aqueous extracts were made basic with 25% sodium hydroxide and extracted with three 75 mL portions of methylene chloride. The pooled organic extracts were dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under vacuum to yield 4.9 g of a colorless oil. This oil was dissolved in 15 mL of isopropanol, neutralized with concentrated hydrochloric acid, and diluted with 50 mL of diethyl ether. The resulting white crystals of 3,5-dimethoxy-4-allyloxyphenethylamine hydrochloride (Allylescaline HCl) were collected by filtration, washed with diethyl ether, and air-dried to yield 4.9 g.

Quantitative Data

Synthesis Yields

| Synthesis Step | Starting Material | Product | Yield | Reference |

| Leminger's Reduction | ω-nitrostyrene | β-phenethylamine | 70-80% | [2] |

| Shulgin's Alkylation | Homosyringonitrile | 3,5-dimethoxy-4-allyloxyphenylacetonitrile | ~75% (calculated from molar equivalents) | |

| Shulgin's Reduction | 3,5-dimethoxy-4-allyloxyphenylacetonitrile | Allylescaline HCl | ~84% (calculated from molar equivalents) |

Spectroscopic Data

-

Gas Chromatography-Mass Spectrometry (GC-MS): A report from the Slovenian National Forensic Laboratory provides GC-MS data for 4-allyloxy-3,5-dimethoxy-phenethylamine. The analysis was performed on an Agilent system with a HP1-MS column, and the mass spectrum was obtained using electron ionization (EI) at 70 eV.[4] The full spectrum is available in the cited report.

-

Infrared (IR) Spectroscopy: PubChem lists the availability of a vapor phase IR spectrum for Allylescaline, though access to the full spectrum may require a subscription to the source database.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR spectra for Allylescaline are not widely published in publicly accessible databases. However, analysis of its structural analog, methallylescaline, provides expected chemical shift regions for key protons and carbons. For methallylescaline, the methoxy (B1213986) groups appear as a singlet around 3.76 ppm in ¹H NMR, and the ethylamine (B1201723) chain protons resonate as triplets between 2.86 and 3.17 ppm.[6] Similar shifts would be expected for Allylescaline, with additional characteristic signals for the allyl group.

Pharmacological Data

Allylescaline is known to be a potent agonist at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate its psychedelic effects.[1]

| Parameter | Value | Reference |

| Dosage Range (Oral) | 20 - 35 mg | [1] |

| Duration of Effects | 8 - 12 hours | [1] |

| Receptor Binding Profile | Potent 5-HT₂ receptor agonist | [1] |